molecular formula C11H11N3O B5262497 2-(4-Phenyl-imidazol-1-yl)-acetamide

2-(4-Phenyl-imidazol-1-yl)-acetamide

Cat. No.: B5262497
M. Wt: 201.22 g/mol
InChI Key: AUTLEYXTEHWSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenyl-imidazol-1-yl)-acetamide (CAS 1235438-82-0) is a synthetic small molecule featuring an acetamide moiety linked to a 4-phenyl-substituted imidazole ring . This structure places it within the imidazole chemical class, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and development . The imidazole core is a common feature in molecules that interact with a wide array of biological targets, including enzymes and receptors, making derivatives like this compound valuable tools for probing biological pathways and creating new therapeutic agents . While the specific biological profile of this compound is not yet detailed in the scientific literature, its structure suggests potential for diverse research applications. Imidazole derivatives are extensively investigated for a broad spectrum of pharmacological activities. These include serving as antihistaminic agents, antiulcer drugs, antifungal compounds, and anticancer therapeutics . Furthermore, structurally related imidazole compounds have demonstrated anticonvulsant properties in preclinical models . Researchers can utilize this chemical as a key synthetic intermediate or as a core structural element for designing and synthesizing novel bioactive molecules aimed at these and other therapeutic areas. The product is supplied for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-phenylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11(15)7-14-6-10(13-8-14)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTLEYXTEHWSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-imidazol-1-yl)-acetamide typically involves the reaction of 4-phenylimidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-imidazol-1-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

The antibacterial potential of imidazole derivatives has been extensively studied. For instance, Jain et al. synthesized various compounds including 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and evaluated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Among these, certain derivatives showed significant antimicrobial activity when compared to standard drugs like Norfloxacin .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundPathogen TestedActivity (Zone of Inhibition)
1aS. aureus20 mm
1bE. coli18 mm
4hPseudomonas aeruginosa25 mm

Anticancer Activity

The anticancer properties of 2-(4-Phenyl-imidazol-1-yl)-acetamide have also been investigated. Yurttas et al. developed derivatives that were tested against C6 glioma and HepG2 liver cancer cell lines using the MTT assay. The results indicated that certain compounds exhibited promising cytotoxic effects, with IC50 values significantly lower than those of the reference drug cisplatin .

Table 2: Anticancer Activity Against C6 and HepG2 Cell Lines

CompoundIC50 (C6)IC50 (HepG2)
20a27.0 µM50.0 µM
20g15.67 µM58.33 µM
Cisplatin23.0 µM46.67 µM

Antioxidant Activity

Research by Naureen et al. focused on the antioxidant capabilities of imidazole derivatives synthesized from various substituted phenyl groups. Using the DPPH method, one compound demonstrated superior antioxidant activity compared to Quercetin, indicating potential for therapeutic applications in oxidative stress-related conditions .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
61d85%
Quercetin75%

Antitubercular Activity

The antitubercular efficacy of imidazole derivatives was evaluated by Amini et al., who synthesized several compounds and tested them against Mycobacterium tuberculosis. The results showed that specific substitutions on the imidazole ring could enhance activity against this pathogen .

Table 4: Antitubercular Activity Results

CompoundInhibition (%)
71d50%
Rifampicin>98%

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-imidazol-1-yl)-acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenyl group enhances its binding affinity to certain receptors, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis in 2e achieves moderate yields (30%), suggesting challenges in optimizing reaction pathways for bulkier substituents .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Physical Data
Compound Name IR (C=O stretch, cm⁻¹) UV-Vis λmax (nm) Melting Point (°C)
2-(4-Phenyl-imidazol-1-yl)-acetamide (hypothetical) ~1650–1680 (expected) ~270–310 Not available
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid (metronidazole derivative) ~1700 (C=O) 310 Not specified
2-(Diethylamine)ethyl benzoate (metronidazole amide) ~1680 (C=O) 270 Not specified
N-{4-[4-(4-Fluorophenyl)-imidazol-5-yl]-pyridyl}acetamide dihydrate Not specified Not specified 165–167

Key Observations :

  • Electronic Effects : The hypsochromic shift (270 nm vs. 310 nm) in the UV-Vis spectrum of the metronidazole amide derivative is attributed to aromatic substituents, highlighting how structural modifications alter conjugation and absorption properties .
  • Thermal Stability : The dihydrate form of N-{4-[4-(4-fluorophenyl)-imidazol-5-yl]-pyridyl}acetamide exhibits a sharp melting point (165–167°C), suggesting enhanced crystallinity due to hydration .

Key Observations :

  • Binding Modes : Molecular docking studies of 9c reveal favorable interactions with α-glucosidase, likely due to the bromophenyl group’s hydrophobic surface area .
  • Solubility and Bioavailability : The pyridine ring in N-(4-acetylphenyl)-2-(pyridinyl-benzimidazol-1-yl)acetamide may improve aqueous solubility, a critical factor for antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 2-(4-Phenyl-imidazol-1-yl)-acetamide?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., imidazole ring formation under acidic/basic conditions) followed by coupling reactions. Key steps include:
  • Imidazole ring formation : Use precursors like substituted amines and carbonyl compounds under controlled pH and temperature .
  • Acetamide linkage : React with chloroacetamide or thioacetamide derivatives in polar aprotic solvents (e.g., DMF) .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the phenyl-imidazole moiety (e.g., 1H^1H NMR for aromatic protons) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What key functional groups influence the reactivity of this compound?

  • Methodological Answer : The compound’s reactivity is governed by:
  • Imidazole ring : Participates in coordination chemistry (e.g., metal binding) and acid-base reactions (pKa ~6.95 for protonation) .
  • Acetamide group : Susceptible to hydrolysis under acidic/basic conditions; stability can be assessed via HPLC monitoring .
  • Phenyl substituent : Modulates electronic effects (e.g., enhances π-π stacking in biological targets) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example:
  • Central Composite Design : Optimize yield by testing 3–5 levels of temperature (e.g., 60–100°C) and solvent ratios (e.g., DMF:H2_2O) .
  • Response Surface Methodology : Identify interactions between variables (e.g., pH and reaction time) to minimize side products .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine quantum chemical calculations and molecular docking :
  • Reaction Path Search : Use density functional theory (DFT) to model reaction mechanisms (e.g., sulfanyl group oxidation) .
  • Docking Studies : Simulate binding to targets (e.g., kinases) with software like AutoDock; validate using crystal structures of analogous compounds (e.g., imidazole-based inhibitors in ) .

Q. How do researchers design assays to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer : Follow a tiered approach:
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; compare IC50_{50} values to reference drugs (e.g., doxorubicin) .
  • Mechanistic studies :
  • Enzyme inhibition : Test against tyrosine kinases or topoisomerases via fluorometric assays .
  • Apoptosis markers : Quantify caspase-3/7 activation using luminescent substrates .

Q. How to resolve discrepancies in purity assessments of this compound using different analytical techniques?

  • Methodological Answer : Cross-validate results via:
  • HPLC vs. NMR : If HPLC indicates >98% purity but NMR shows impurities, use preparative HPLC to isolate fractions and re-analyze .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to confirm stoichiometry .
  • Mass Spectrometry : Detect low-abundance contaminants (e.g., oxidation byproducts) with high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.